N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3 and its molecular weight is 421.32. The purity is usually 95%.
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Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of quinoline derivatives known for their diverse pharmacological effects. Its structure can be broken down as follows:
- Quinoline Core : Provides the basis for various biological interactions.
- Butyl Group : Enhances lipophilicity, potentially aiding in membrane penetration.
- Dichlorophenoxy Group : May contribute to specific receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor by binding to active sites on target proteins. This interaction disrupts normal biochemical pathways, which can lead to various therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Human Molt 4/C8 and CEM T-lymphocytes.
- Findings : Related compounds have shown lower IC(50) values than established chemotherapeutics like melphalan, suggesting a promising anticancer profile .
Antimicrobial Properties
The potential antimicrobial activity of quinoline derivatives has been explored in several studies. While specific data on this compound's efficacy is limited, related compounds have shown activity against bacterial strains and fungi.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide | Similar core with different substituents | Moderate anticancer activity |
N-(1-butyl-2-hydroxyquinolin-6-yl)-4-chlorobenzamide | Hydroxy group instead of oxo | Enhanced enzyme inhibition potential |
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-2-3-10-25-18-7-6-16(11-14(18)4-9-21(25)27)24-20(26)13-28-19-8-5-15(22)12-17(19)23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOZPBNVFBJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.